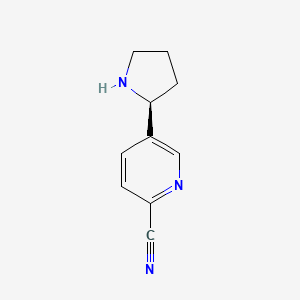
(S)-6-Cyano nornicotine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-Cyano nornicotine is a derivative of nornicotine, an alkaloid found in various plants, including the tobacco plant (Nicotiana tabacum). This compound is chemically similar to nicotine but lacks a methyl group. It is a precursor to the carcinogen N-nitrosonornicotine, which is produced during the curing and processing of tobacco
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Cyano nornicotine can be achieved through several methods. One common route involves the demethylation of nicotine, which can be accomplished by reaction with silver oxide . Another method is the partial reduction of 3-myosmine using standard catalytic hydrogenation conditions with palladium as a catalyst or sodium borohydride . These reactions typically yield a racemic mixture, which can then be separated to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often involves the use of solid-supported reagents and scavengers to achieve efficient synthesis. This method allows for the production of both enantiomers of nicotine and its derivatives . The use of solid-supported reagents helps in achieving high yields and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(S)-6-Cyano nornicotine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of hydrogen gas with palladium on carbon as a catalyst or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce various reduced forms of the compound.
科学的研究の応用
(S)-6-Cyano nornicotine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it serves as a tool for studying the effects of nicotine and its derivatives on biological systems. In medicine, it is investigated for its potential therapeutic applications, including its role in nicotine addiction and its effects on nicotinic acetylcholine receptors . In industry, it is used in the development of tobacco products with reduced levels of harmful alkaloids .
作用機序
The mechanism of action of (S)-6-Cyano nornicotine involves its interaction with nicotinic acetylcholine receptors (nAChRs). It possesses high affinity for alpha-6 and alpha-7 subunits of nAChRs . By binding to these receptors, it can modulate neurotransmitter release, particularly dopamine, in the brain. This modulation is crucial for understanding its effects on nicotine addiction and its potential therapeutic applications .
類似化合物との比較
Similar Compounds
Nornicotine: Chemically similar to (S)-6-Cyano nornicotine but lacks the cyano group.
Nicotine: Contains a methyl group and is the primary alkaloid in tobacco.
Anabasine: Another pyridine alkaloid found in tobacco with similar biological effects.
Anatabine: A minor alkaloid in tobacco with distinct pharmacological properties.
Uniqueness
This compound is unique due to the presence of the cyano group, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications, particularly in studying the effects of nicotine derivatives on nAChRs and their potential therapeutic uses .
特性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
5-[(2S)-pyrrolidin-2-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m0/s1 |
InChIキー |
SRTGBZLPXOKAQC-JTQLQIEISA-N |
異性体SMILES |
C1C[C@H](NC1)C2=CN=C(C=C2)C#N |
正規SMILES |
C1CC(NC1)C2=CN=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



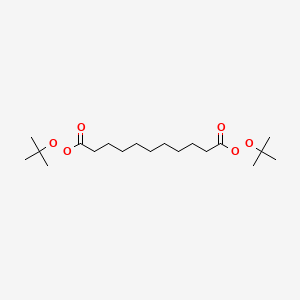
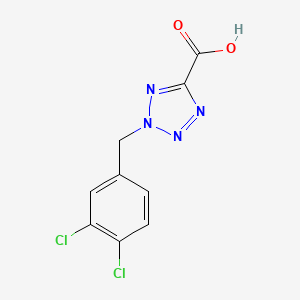
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)




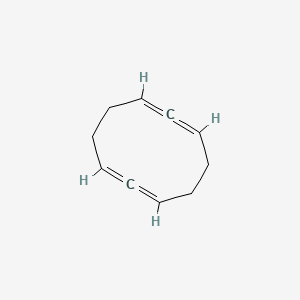
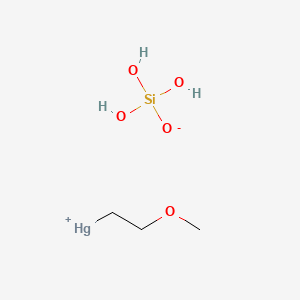
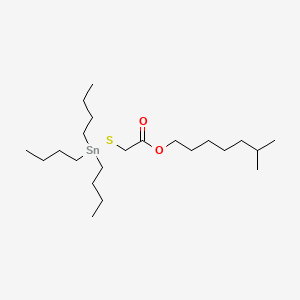
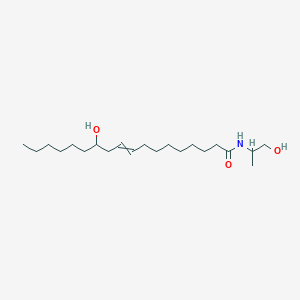
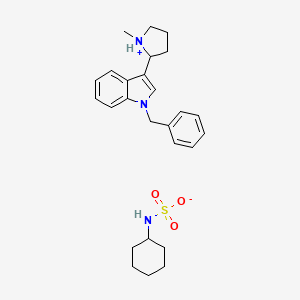
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
